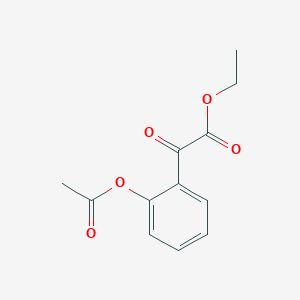

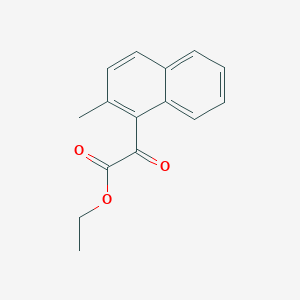

Ethyl 2-methyl-1-naphthoylformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-1-naphthoylformate is a chemical compound with the molecular formula C15H14O3 . It is used in various applications, including as a component in certain chemical reactions .

Physical And Chemical Properties Analysis

Ethyl 2-methyl-1-naphthoylformate has a molecular weight of 242.26986 . Other physical and chemical properties such as density, boiling point, and melting point are not provided in the search results.Scientific Research Applications

Fluorescence Spectral Studies

Ethyl 2-methyl-1-naphthoylformate's related compounds have been studied for their interaction with Bovine Serum Albumin (BSA). This research explored how these compounds affect BSA's fluorescence, providing valuable insights into their potential biological interactions and effects (Ghosh, Rathi, & Arora, 2016).

Synthesis of Related Ligands

Research has been conducted on the synthesis of compounds related to Ethyl 2-methyl-1-naphthoylformate, like 2-(1-cyclopentadienyl-1-methyl-ethyl)-1-naphthol. These compounds serve as ligands for metallocene catalysts, indicating potential applications in catalysis and material science (Shi, 2001).

Photodimerization in Aqueous Solution

Studies have explored the photodimerization of Ethyl 2-methyl-1-naphthoylformate's analogs like ethyl 2-naphthoate in cucurbituril aqueous solutions. This research can lead to understanding the photochemical reactivity of such compounds and their potential applications in material science and photodynamic therapies (Lei et al., 2008).

Synthesis of Xanthenes

Ethyl 2-methyl-1-naphthoylformate's related compounds have been used in the synthesis of xanthenes derivatives, indicating potential in the synthesis of biologically active molecules. This demonstrates the compound's relevance in medicinal chemistry and drug development (Heidarizadeh, Zahedi, & Nourizad, 2015).

In Silico Pharmacological Evaluation

Similar compounds to Ethyl 2-methyl-1-naphthoylformate have been evaluated for their antibacterial and modulatory activity using computational prediction models. This suggests potential applications in developing new antibacterial agents and studying their interactions with proteins (Figueredo et al., 2020).

Catalytic Acetalization

The compound's derivatives have been used in the catalytic acetalization of ethylene glycol, demonstrating applications in the synthesis of chemicals for industries like fragrance, cosmetics, and pharmaceuticals (Yadav & Katole, 2014).

properties

IUPAC Name |

ethyl 2-(2-methylnaphthalen-1-yl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-3-18-15(17)14(16)13-10(2)8-9-11-6-4-5-7-12(11)13/h4-9H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQYTOHXWRLOSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CC2=CC=CC=C21)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methyl-1-naphthoylformate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.